1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a diethylamino group, an ethoxyphenyl group, a hydroxy group, and a methoxybenzo[d]furan group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrrolin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolin-2-one core.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of the Ethoxyphenyl Group: This step involves the coupling of an ethoxyphenyl moiety to the core structure, typically through palladium-catalyzed cross-coupling reactions.
Incorporation of the Methoxybenzo[d]furan Group: The methoxybenzo[d]furan group is introduced via esterification or amidation reactions, depending on the specific functional groups present in the intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed:
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with biological targets, including receptors and enzymes.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.
Biology: Research explores its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors can modulate their activity, leading to physiological effects.
Enzymes: Inhibition or activation of enzymes can alter metabolic pathways.
Ion Channels: Interaction with ion channels can affect cellular signaling and function.
Comparison with Similar Compounds
1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can be compared with similar compounds such as:
1-[2-(Diethylamino)ethyl]-5-(4-methoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Differing by the substitution on the phenyl ring.
1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolidin-2-one: Differing by the saturation of the pyrrolin ring.
1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-thione: Differing by the replacement of the oxygen atom with sulfur in the pyrrolin ring.
Properties
Molecular Formula |
C28H32N2O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O6/c1-5-29(6-2)15-16-30-24(18-11-13-20(14-12-18)35-7-3)23(26(32)28(30)33)25(31)22-17-19-9-8-10-21(34-4)27(19)36-22/h8-14,17,24,32H,5-7,15-16H2,1-4H3 |
InChI Key |
GECRYMPMSGTSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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